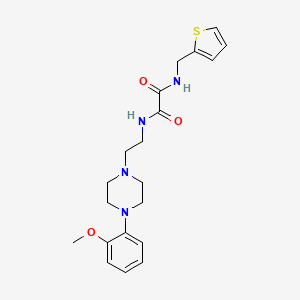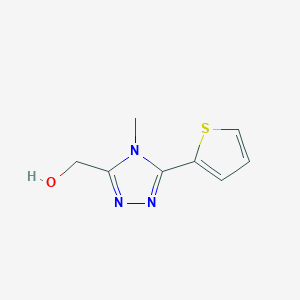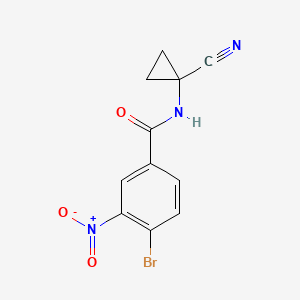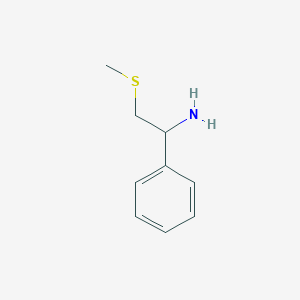
2-(Methylsulfanyl)-1-phenylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-1-phenylethan-1-amine, also known as 2-Methylthioamphetamine (2-MTA), is a synthetic amphetamine derivative. It is a potent stimulant drug that increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Applications De Recherche Scientifique
Synthesis and Biological Activity :Research has delved into the synthesis of new sulfur- and nitrogen-containing derivatives based on compounds like 2-(Methylsulfanyl)-1-phenylethan-1-amine, exhibiting significant biological activity. A study highlighted the synthesis of novel sulfur-containing compounds with notable antioxidant effects and the ability to influence biological membranes. These compounds showcased potential for drug development, evidenced by their ability to stabilize erythrocyte membranes and increase mitochondrial membrane potential, likely due to their interaction with carrier proteins (Farzaliyev et al., 2020).
Pharmacodynamics and Mechanisms of Action :The vasorelaxant properties of certain derivatives, like 1-nitro-2-phenylethane, were explored, revealing a complex mechanism involving the stimulation of the soluble guanylate cyclase-cGMP pathway. This finding is crucial for understanding the pharmacodynamics of these compounds and could inform therapeutic strategies for cardiovascular diseases (Brito et al., 2013).
Chemical Synthesis and Reactivity :The versatility of compounds like this compound in chemical synthesis is well-documented. For instance, the regiospecific synthesis of 1,2-aminoalcohol via the ring-opening of racemic styrene oxide in the presence of Lewis acids demonstrates the compound's utility in producing biologically active molecules (Boukhari et al., 2010). Similarly, the preparation of stable aziridinium ions and their selective ring-openings to yield synthetically valuable amine derivatives underlines the significance of these compounds in synthetic organic chemistry (Kim et al., 2008).
Propriétés
IUPAC Name |
2-methylsulfanyl-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLILOASTKRWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[4-(4-chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B2632334.png)
![(3As,5S,6aS)-N-cyclopropyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride](/img/structure/B2632336.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2632337.png)
![2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B2632338.png)
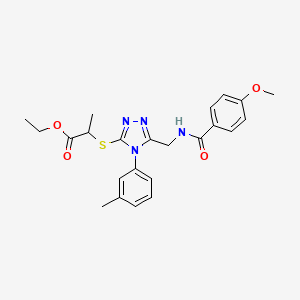
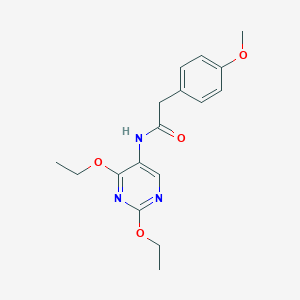

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632344.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2632345.png)
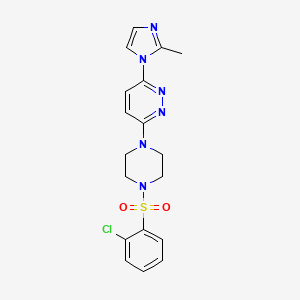
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2632349.png)
